Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester is a chemical compound with the molecular formula C10H13NO5 . HCl. It is commonly used in research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester typically involves the esterification of threo-D-tyrosine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups .
Scientific Research Applications
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites and altering enzyme activity .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar structural features.
D-Tyrosine: The enantiomer of L-Tyrosine, used in various research applications.
Tyrosine Methyl Ester: A related compound with similar esterification but lacking the dihydroxy and hydrochloride groups.
Uniqueness
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its dihydroxy and hydrochloride groups enhance its solubility and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO5 |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
methyl (2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO5.ClH/c1-16-10(15)8(11)9(14)5-2-3-6(12)7(13)4-5;/h2-4,8-9,12-14H,11H2,1H3;1H/t8-,9+;/m1./s1 |
InChI Key |
VOZDLQBCELOKFF-RJUBDTSPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl |
Canonical SMILES |
COC(=O)C(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.